molecular formula C9H8N2 B1628798 7-Methylquinazoline CAS No. 7556-98-1

7-Methylquinazoline

Cat. No.: B1628798
CAS No.: 7556-98-1
M. Wt: 144.17 g/mol
InChI Key: WUQQKWIILPEEKY-UHFFFAOYSA-N
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Description

7-Methylquinazoline is an organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinazoline typically involves the cyclocondensation of anthranilic acid derivatives with formamide or formic acid. One common method includes the reaction of 2-aminobenzamide with formic acid under reflux conditions to yield the quinazoline core, followed by methylation at the 7-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinazoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield dihydroquinazoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: 4-substituted quinazoline derivatives.

Scientific Research Applications

7-Methylquinazoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: this compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: It is utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methylquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, certain derivatives act as inhibitors of histone deacetylases, leading to increased acetylation of histones and modulation of gene expression. This can result in anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinazoline: The parent compound, lacking the methyl group at the 7-position.

    2-Methylquinazoline: Methyl group at the 2-position instead of the 7-position.

    4-Chloroquinazoline: Chlorine substituent at the 4-position.

Uniqueness: 7-Methylquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable scaffold for drug development.

Properties

IUPAC Name

7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQQKWIILPEEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617817
Record name 7-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-98-1
Record name 7-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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